molecular formula C13H15N3O B2355063 4-(Quinoxalin-2-yl)-1,4-oxazepane CAS No. 2319806-82-9

4-(Quinoxalin-2-yl)-1,4-oxazepane

Cat. No.: B2355063
CAS No.: 2319806-82-9
M. Wt: 229.283
InChI Key: BXAKGYFJZYPYHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Quinoxalin-2-yl)-1,4-oxazepane is a heterocyclic compound that features a quinoxaline moiety fused with an oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Quinoxalin-2-yl)-1,4-oxazepane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of quinoxaline derivatives with oxazepane precursors in the presence of a suitable catalyst. For instance, the reaction of 2-chloroquinoxaline with 1,4-oxazepane in the presence of a base such as potassium carbonate can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-(Quinoxalin-2-yl)-1,4-oxazepane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products Formed

Scientific Research Applications

4-(Quinoxalin-2-yl)-1,4-oxazepane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Quinoxalin-2-yl)-1,4-oxazepane is unique due to its combined structural features of quinoxaline and oxazepane, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various research fields .

Properties

IUPAC Name

4-quinoxalin-2-yl-1,4-oxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-2-5-12-11(4-1)14-10-13(15-12)16-6-3-8-17-9-7-16/h1-2,4-5,10H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAKGYFJZYPYHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCOC1)C2=NC3=CC=CC=C3N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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